molecular formula C17H20F2N2O B1473366 NITD-349

NITD-349

Numéro de catalogue: B1473366
Poids moléculaire: 306.35 g/mol
Clé InChI: UATYSFRIVIHVKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NITD-349 est un composé chimique connu pour ses propriétés antibactériennes puissantes, en particulier contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Il fonctionne comme un inhibiteur du transporteur de la protéine membranaire mycobactérienne de grande taille 3, qui est essentiel à la survie et à la réplication de la bactérie .

Applications De Recherche Scientifique

Minimum Bactericidal Concentration (MBC)

Research has established that NITD-349 exhibits rapid bactericidal activity against Mycobacterium tuberculosis with an MBC of 125 nM. Complete sterilization was observed within 7 days at this concentration, indicating its effectiveness as a rapid-acting agent . The inoculum-dependent nature of its activity suggests that higher bacterial loads may necessitate increased concentrations or combination therapies to maintain efficacy.

Combination Therapy with Isoniazid (INH)

Studies have demonstrated that combining this compound with isoniazid (INH) significantly enhances bactericidal effects. The combination not only increases kill rates but also prevents the emergence of resistant mutants, making it a potentially valuable strategy in clinical settings . The following table summarizes the synergistic effects observed in various studies:

Combination MBC (nM) Kill Rate Improvement Resistance Prevention
This compound + INH125YesYes
This compound Alone125ModerateYes
INH AloneVariableLimitedYes

Study 1: Inoculum-Dependent Bactericidal Activity

A study conducted by Berube et al. focused on the inoculum-dependent effects of this compound against M. tuberculosis. The researchers found that while low-density cultures were rapidly sterilized, higher inocula showed varying responses, emphasizing the need for further exploration into dosing strategies for effective treatment .

Study 2: Synergistic Interactions with Other Antitubercular Agents

Another significant study assessed the interactions between this compound and other antitubercular agents such as rifampicin and bedaquiline. The results indicated strong synergistic effects, particularly when combined with rifampicin, leading to enhanced bacterial killing beyond what was achievable with either drug alone .

Analyse Biochimique

Biochemical Properties

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with Mycobacterium tuberculosis enzymes, enhancing its antituberculosis activity . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their function and preventing the growth of the bacteria.

Cellular Effects

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered energy production and consumption.

Molecular Mechanism

The molecular mechanism of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infection . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

Méthodes De Préparation

La synthèse de NITD-349 implique plusieurs étapes, commençant par la préparation de la structure de base de l'indole-2-carboxamide. Cette structure de base est ensuite modifiée par diverses réactions chimiques pour introduire des groupes fonctionnels spécifiques qui améliorent son activité antibactérienne. La voie de synthèse implique généralement l'utilisation de réactifs tels que des dérivés de l'indole, des acides carboxyliques et des amines dans des conditions de réaction contrôlées . Les méthodes de production industrielle de this compound sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques de synthèse et de purification à grande échelle .

Analyse Des Réactions Chimiques

NITD-349 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés qui peuvent améliorer ou modifier ses propriétés antibactériennes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets antibactériens en inhibant le transporteur de la protéine membranaire mycobactérienne de grande taille 3, qui est essentiel au transport des précurseurs de l'acide mycolique dans la paroi cellulaire bactérienne. Cette inhibition perturbe la synthèse de la paroi cellulaire, entraînant la mort de la bactérie. Les cibles moléculaires de this compound comprennent le site actif du transporteur de la protéine membranaire mycobactérienne de grande taille 3, où il se lie et bloque la voie de relais des protons, empêchant le transport des précurseurs de l'acide mycolique .

Comparaison Avec Des Composés Similaires

NITD-349 est similaire à d'autres inhibiteurs du transporteur de la protéine membranaire mycobactérienne de grande taille 3, tels que SQ109, NITD-304 et MSU-43085. This compound est unique par sa forte puissance et son efficacité contre les souches de Mycobacterium tuberculosis à la fois sensibles aux médicaments et multirésistantes. Il a une concentration minimale inhibitrice inférieure à celle des autres inhibiteurs, ce qui en fait un agent antibactérien plus efficace .

Composés similaires

This compound se distingue par son profil pharmacocinétique favorable et sa forte efficacité dans les modèles d'infection aiguë et chronique, ce qui en fait un candidat prometteur pour le traitement de la tuberculose multirésistante .

Activité Biologique

NITD-349 is a novel indolcarboxamide compound recognized for its potent anti-tubercular activity, specifically targeting the Mycobacterial membrane protein Large 3 (MmpL3). This protein is essential for the survival of Mycobacterium tuberculosis (Mtb) as it plays a critical role in the export of trehalose monomycolate, a key component of the bacterial cell wall. The following sections detail the biological activity of this compound, including its mechanisms of action, synergy with other drugs, and relevant research findings.

This compound exhibits bactericidal properties, which are influenced by the inoculum size. Studies have shown that at a concentration of 125 nM, this compound can completely sterilize cultures of Mtb within seven days, demonstrating its rapid bactericidal effect against low-density cultures. However, its efficacy diminishes with higher inocula, necessitating further investigation into its dose-dependent activity .

Binding Affinity and Structural Insights

The binding affinity of this compound to MmpL3 is notably high, with a dissociation constant (KDK_D) of 0.0054 µM. This indicates a strong interaction that leads to significant conformational changes in MmpL3, effectively blocking its function in mycolate transport . The structural analysis reveals that this compound binds deep within the transmembrane domain of MmpL3, interacting with critical residues involved in proton relay pathways essential for MmpL3's activity .

Synergistic Interactions

This compound has been shown to exhibit synergistic effects when combined with other anti-tubercular agents such as isoniazid (INH) and rifampicin (RIF). In vitro studies have demonstrated that combinations involving this compound lead to enhanced bactericidal activity against Mtb, significantly reducing the likelihood of resistance development . The following table summarizes the synergistic interactions observed:

Combination ΣFIC Value Effect
This compound + Isoniazid≤0.5Synergistic
This compound + Rifampicin≤0.5Synergistic
This compound + Other Agents≤0.5Synergistic/Additive

These interactions suggest that this compound not only acts effectively on its own but can also enhance the efficacy of existing treatments against multidrug-resistant strains of Mtb.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • In Vitro Efficacy : In a study assessing various MmpL3 inhibitors, this compound showed significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mtb. The compound was effective at low concentrations, reinforcing its potential as a frontline therapeutic agent .
  • Animal Models : Preclinical trials using mouse models demonstrated that treatment regimens incorporating this compound resulted in reduced bacterial loads and improved survival rates compared to controls. These findings underscore the compound's promise in clinical settings .
  • Resistance Studies : Research indicated that combining this compound with other anti-TB drugs effectively prevented the emergence of resistant strains during treatment, highlighting its utility in combination therapy approaches .

Propriétés

IUPAC Name

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYSFRIVIHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,6-difluoro-1H-indole-2-carboxylic acid (5 g, 25.36 mmol×4 batches) and 4,4-dimethylcyclohexylamine.HCl (I-6b: 4.6 g, 28.10 mmol, for each batch) in dry DMF (75 mL) was cooled to 0° C. and HATU (11.62 g, 30.57 mmol, for each batch) was added followed by DIPEA (22 mL, 127.9 mmol, for each batch) drop-wise and the mixture was stirred under inert atmosphere at room temperature for 17h. Ice-cold water (50 mL) was added to the reaction mixture with vigorous stirring. The precipitated solid was collected by filtration and dried thoroughly. The crude compound obtained from combining all the batches was purified by column chromatography over silica gel (100-200 mesh) using a solvent gradient of 30%-40% ethyl acetate in hexanes as eluent to afford 23 g of off-white solid. It was triturated with ether/hexanes (3:7) in five cycles to afford 20.6 g (66.2%) of 4,6-difluoro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide (2A) as an white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ice
Quantity
50 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NITD-349
Reactant of Route 2
Reactant of Route 2
NITD-349
Reactant of Route 3
NITD-349
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
NITD-349
Reactant of Route 5
Reactant of Route 5
NITD-349
Reactant of Route 6
Reactant of Route 6
NITD-349
Customer
Q & A

Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?

A1: this compound targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, this compound disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]

Q2: Is the bactericidal activity of this compound affected by the bacterial load?

A2: Yes, research has shown that this compound demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.

Q3: Are there any potential advantages to using this compound in combination with other anti-tuberculosis drugs?

A3: Combining this compound with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []

Q4: What are the key structural features of this compound that contribute to its anti-tubercular activity?

A5: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of this compound and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.